molecular formula C10H12BrN5O B12359095 6-bromo-2-imino-4-methyl-8-propan-2-yl-6H-pteridin-7-one

6-bromo-2-imino-4-methyl-8-propan-2-yl-6H-pteridin-7-one

Cat. No.: B12359095
M. Wt: 298.14 g/mol
InChI Key: WMQRBILBWMYKQC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-imino-4-methyl-8-propan-2-yl-6H-pteridin-7-one typically involves the use of bromine and other reagents to introduce the bromine atom into the pteridinone core. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent . The reaction conditions often include the use of dry solvents and anhydrous conditions to ensure the purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The use of green chemistry principles, such as using environmentally friendly solvents and catalysts, is also becoming more common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-imino-4-methyl-8-propan-2-yl-6H-pteridin-7-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide for bromination, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions often involve the use of dry solvents and controlled temperatures to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pteridinone derivative with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of the bromine atom with other functional groups .

Scientific Research Applications

6-bromo-2-imino-4-methyl-8-propan-2-yl-6H-pteridin-7-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-bromo-2-imino-4-methyl-8-propan-2-yl-6H-pteridin-7-one involves its interaction with specific molecular targets, such as enzymes and proteins. The bromine atom and imino group play crucial roles in these interactions, affecting the compound’s binding affinity and reactivity . The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pteridinone derivatives with different substituents, such as:

Uniqueness

6-bromo-2-imino-4-methyl-8-propan-2-yl-6H-pteridin-7-one is unique due to the presence of the bromine atom, which imparts specific reactivity and selectivity characteristics. This makes it particularly useful in certain chemical reactions and research applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H12BrN5O

Molecular Weight

298.14 g/mol

IUPAC Name

6-bromo-2-imino-4-methyl-8-propan-2-yl-6H-pteridin-7-one

InChI

InChI=1S/C10H12BrN5O/c1-4(2)16-8-6(14-7(11)9(16)17)5(3)13-10(12)15-8/h4,7,12H,1-3H3

InChI Key

WMQRBILBWMYKQC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=N)N=C2C1=NC(C(=O)N2C(C)C)Br

Origin of Product

United States

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